Practolol primarily exerts its effects by competitively antagonizing β-adrenergic receptors, particularly the β1 subtype found in the heart. [] This antagonism blocks the binding of endogenous catecholamines like adrenaline and noradrenaline, thereby inhibiting their stimulatory effects on heart rate, contractility, and other physiological processes.
Practolol exists as a racemic mixture and can be analyzed using colorimetric or fluorometric methods. [] Its pharmacokinetic properties include oral absorption, hepatic metabolism, and renal excretion.
Practolol played a crucial role in characterizing β-adrenergic receptor subtypes. Research demonstrated its preferential blockade of cardiac β1 receptors over vascular and bronchial β2 receptors, leading to the concept of "cardioselective" β-blockers. [, , ] Studies in dogs further confirmed the existence of distinct β-adrenoceptor subtypes mediating cardiac stimulation, vasodilatation, and bronchodilatation. []
Practolol has been instrumental in elucidating the role of the sympathetic nervous system in cardiovascular regulation. Animal studies demonstrated its ability to modulate blood pressure, heart rate, and cardiac output. [, , , ] Research also explored its effects on myocardial oxygen consumption, highlighting its potential benefits in managing angina pectoris. [, ]
Practolol's adverse effects spurred research into its metabolic fate and potential toxicity mechanisms. Studies in various species revealed interspecies differences in practolol metabolism, highlighting the challenges in developing animal models for human drug toxicity. [, ] Investigations into practolol's irreversible binding to liver microsomes suggested a possible link between its metabolism and immunological reactions. []
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7
CAS No.: 506-78-5